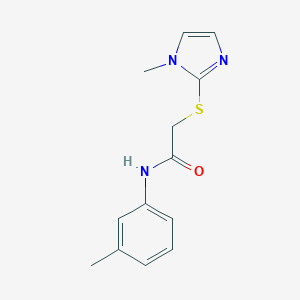
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TTA-1 and has been found to possess several unique properties that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of TTA-1 involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates several proteins involved in various cellular processes. Inhibition of CK2 activity by TTA-1 leads to the modulation of several cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TTA-1 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTA-1 has also been found to induce apoptosis in cancer cells. In addition, TTA-1 has been shown to modulate the activity of several signaling pathways involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
TTA-1 has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit CK2 activity, which makes it a promising candidate for cancer research. However, TTA-1 has some limitations, including its solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of TTA-1. One potential direction is the development of TTA-1 analogs that possess improved solubility and potency. Another potential direction is the study of TTA-1 in combination with other cancer therapies. Furthermore, the potential use of TTA-1 in other diseases, such as neurodegenerative diseases, is also an area of future research.
Synthesemethoden
The synthesis of TTA-1 involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzoyl chloride, and 2-aminobenzophenone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of TTA-1. This synthesis method has been optimized to yield high purity and high-quality TTA-1.
Wissenschaftliche Forschungsanwendungen
TTA-1 has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it a promising candidate for various research studies. TTA-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. This inhibition of CK2 activity has been found to have several potential applications in cancer research.
Eigenschaften
Produktname |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H28N2O3 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26H,6,9-10,31H2,1-2H3 |
InChI-Schlüssel |
JXAYBLWXLRIJNB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)